molecular formula C24H39NO2 B593005 N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide CAS No. 351317-23-2

N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide

Cat. No. B593005
CAS RN: 351317-23-2
M. Wt: 373.6
InChI Key: XZURZCGSKALDLA-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide (NHE-DP) is a synthetic analogue of the naturally occurring fatty acid docosapentaenoic acid (DPA). It is a non-toxic, non-ionic surfactant that has been used in a variety of applications, including biochemistry and physiology, as well as in laboratory experiments. NHE-DP has been studied extensively and has been found to have several advantageous properties, including its amphiphilic nature, low toxicity, and ability to interact with a variety of biological molecules.

Scientific Research Applications

Anti-inflammatory and Pro-resolving Activities

N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide is a compound with notable anti-inflammatory properties. Studies have identified its role in inhibiting the production of inflammatory markers TNF-α and NF-κB in human monocytic cells, indicating its potential in treating inflammation-related conditions (Apaza T et al., 2019). Similarly, research on specialized pro-resolving mediators derived from docosapentaenoic acid highlights the anti-inflammatory and resolution-promoting effects of compounds in this category (Dangi et al., 2010).

Role in Inflammation Resolution and Tissue Regeneration

The compound plays a crucial role in the resolution of inflammation and tissue regeneration. Studies on maresin-like lipid mediators, which share structural similarities with N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide, demonstrate their efficacy in resolving acute inflammation and promoting tissue repair (Hong et al., 2019). These findings are corroborated by other research on maresins, indicating their potential in macrophage-mediated anti-inflammatory and pro-resolving actions (Serhan et al., 2009).

Activation of TRPV1 Receptors

Research indicates that N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide can act as an agonist of the transient receptor potential vanilloid-1 (TRPV1) receptor. This activation has implications in pain relief and suggests the compound's potential in analgesic applications (Ticona et al., 2020).

Metabolomic and Lipidomic Effects

In studies exploring the effects of certain bioactive compounds on milk quality and biochemical properties, N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide has been identified as a significant metabolite. This finding is essential for understanding the compound's role in metabolic processes and its potential impact on nutritional and health aspects (Teng et al., 2021).

properties

IUPAC Name

(7Z,10Z,13Z,16Z,19Z)-N-(2-hydroxyethyl)docosa-7,10,13,16,19-pentaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,26H,2,5,8,11,14,17-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZURZCGSKALDLA-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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